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Compound of Interest

Compound Name: EHNA hydrochloride

CAS No.: 81408-45-9

Cat. No.: B7881408 Get Quote

This guide provides an in-depth technical overview of EHNA hydrochloride, a versatile small

molecule inhibitor widely utilized in biomedical research. Designed for researchers, scientists,

and professionals in drug development, this document delves into the core chemical properties,

mechanism of action, and practical applications of EHNA hydrochloride, with a particular

focus on its role in stem cell biology.

Section 1: Core Properties of EHNA Hydrochloride
EHNA hydrochloride, or erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, is a potent and

reversible inhibitor of adenosine deaminase and a selective inhibitor of phosphodiesterase 2

(PDE2).[1][2] Its dual inhibitory action makes it a valuable tool for dissecting the intricate

signaling pathways governed by adenosine and cyclic nucleotides.

Below is a summary of its key chemical and physical properties:
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Property Value Source(s)

CAS Number 58337-38-5 [2]

Molecular Formula C₁₄H₂₃N₅O・HCl [2]

Molecular Weight 313.83 g/mol

Purity ≥98% (HPLC)

Appearance Crystalline solid [2]

Solubility
Soluble in water (100mM),

DMSO (100mM), and ethanol.

Storage

Store at room temperature. For

long-term storage of solutions,

aliquot and store at -20°C.

[1]

Section 2: Mechanism of Action - A Dual Inhibition
Strategy
EHNA hydrochloride exerts its biological effects by simultaneously targeting two key enzymes

involved in distinct but interconnected signaling cascades: adenosine deaminase (ADA) and

phosphodiesterase 2 (PDE2).

Inhibition of Adenosine Deaminase and the Adenosine
Signaling Pathway
Adenosine deaminase is a critical enzyme in purine metabolism, responsible for the irreversible

deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[3][4]

By inhibiting ADA, EHNA hydrochloride effectively increases the extracellular and intracellular

concentrations of adenosine.[5] This elevation in adenosine levels leads to the activation of

adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors that

modulate a wide array of physiological processes, including neurotransmission, inflammation,

and cell proliferation.[6]

The following diagram illustrates the role of adenosine deaminase in the adenosine signaling

pathway and the point of intervention by EHNA hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.bio-gems.com/ehna.html
https://www.bio-gems.com/ehna.html
https://www.bio-gems.com/ehna.html
https://hellobio.com/ehna-hydrochloride.html
https://www.benchchem.com/product/b7881408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6631010/
https://proteopedia.org/wiki/index.php/Adenosine_deaminase
https://www.benchchem.com/product/b7881408?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25547995/
https://www.researchgate.net/figure/Schematic-representation-of-adenosine-biosynthesis-and-complex-signalling-pathways_fig1_354030089
https://www.benchchem.com/product/b7881408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7881408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ATP/ADP/AMP AdenosineEcto-nucleotidases

Inosine

Adenosine Receptors
(A1, A2A, A2B, A3)

Activation

Adenosine
Deaminase (ADA)

DeaminationEHNA
Hydrochloride

Inhibition

Downstream
Signaling

Click to download full resolution via product page

Caption: Inhibition of Adenosine Deaminase by EHNA Hydrochloride.

Selective Inhibition of Phosphodiesterase 2 (PDE2) and
the cGMP-cAMP Crosstalk
EHNA hydrochloride is also a selective inhibitor of cGMP-stimulated phosphodiesterase

(PDE2), with IC₅₀ values in the low micromolar range.[1] PDE2 is a dual-substrate enzyme that

hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine

monophosphate (cGMP).[7][8] A unique characteristic of PDE2 is its allosteric activation by

cGMP, which significantly enhances its cAMP hydrolytic activity.[7][8]

In cellular contexts where both cGMP and cAMP signaling are active, an increase in cGMP can

lead to a decrease in cAMP levels through the activation of PDE2. By inhibiting PDE2, EHNA
hydrochloride prevents the cGMP-mediated degradation of cAMP, thereby potentiating cAMP-

dependent signaling pathways. This makes EHNA hydrochloride an invaluable tool for

studying the crosstalk between cGMP and cAMP signaling.[8]

The diagram below depicts the role of PDE2 in the cGMP-cAMP signaling crosstalk and its

inhibition by EHNA hydrochloride.
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Caption: Inhibition of PDE2 by EHNA Hydrochloride in cGMP-cAMP Crosstalk.

Section 3: Application in Human Embryonic Stem
Cell Research
A significant application of EHNA hydrochloride is in the maintenance of pluripotency in

human embryonic stem cells (hESCs).[1][2] It has been demonstrated that EHNA can suppress

the spontaneous differentiation of hESCs in feeder-free culture conditions and also prevent

directed neuronal differentiation.

Experimental Protocol: Maintenance of hESC
Pluripotency with EHNA Hydrochloride
The following protocol is adapted from a published study demonstrating the efficacy of EHNA
hydrochloride in maintaining hESC pluripotency. This protocol should be performed under

sterile conditions in a certified cell culture facility.

Materials:
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Human embryonic stem cells (e.g., SA121 cell line)

Feeder-free hESC culture medium (e.g., mTeSR™1)

Matrigel-coated culture plates

EHNA hydrochloride stock solution (10 mM in DMSO)

Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

Cell dissociation reagent (e.g., TrypLE™ Express)

Sterile cell culture consumables (pipettes, tubes, etc.)

Procedure:

Preparation of EHNA-supplemented Medium:

Thaw the feeder-free hESC culture medium at 4°C or room temperature.

On the day of use, supplement the required volume of medium with EHNA hydrochloride
stock solution to a final concentration of 10 µM. For example, add 1 µL of a 10 mM stock

solution to 1 mL of medium.

Warm the EHNA-supplemented medium to 37°C before use.

Cell Culture Maintenance:

Culture hESCs on Matrigel-coated plates in standard feeder-free medium until they reach

approximately 70-80% confluency.

To passage the cells, aspirate the spent medium and wash the cells once with PBS.

Add the cell dissociation reagent and incubate at 37°C for 3-5 minutes, or until the

colonies begin to detach.

Gently pipette the cells to create a single-cell suspension.
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Neutralize the dissociation reagent with culture medium and centrifuge the cells at 200 x g

for 5 minutes.

Resuspend the cell pellet in the pre-warmed 10 µM EHNA-supplemented medium.

Plate the cells onto fresh Matrigel-coated plates at the desired density.

Long-term Culture:

Replace the medium daily with fresh, pre-warmed 10 µM EHNA-supplemented medium.

Passage the cells as described above every 4-6 days, or when they reach optimal

confluency.

Regularly monitor the cells for markers of pluripotency (e.g., Oct4, Nanog) and the

absence of differentiation markers.

Self-Validation and Causality:

The rationale behind this protocol lies in the dual inhibitory action of EHNA. By increasing

endogenous adenosine levels and modulating cyclic nucleotide signaling, EHNA
hydrochloride creates a cellular environment that is conducive to self-renewal and inhibitory to

differentiation cues. The consistent daily feeding with fresh EHNA-supplemented medium

ensures a stable concentration of the inhibitor, which is crucial for maintaining the pluripotent

state over multiple passages. The use of feeder-free conditions eliminates the confounding

variables introduced by feeder cells, allowing for a more defined and reproducible culture

system.

Section 4: Concluding Remarks
EHNA hydrochloride is a powerful and multifaceted research tool with well-defined inhibitory

activities against adenosine deaminase and phosphodiesterase 2. Its application in stem cell

biology, particularly in the maintenance of pluripotency, highlights its potential for advancing our

understanding of the complex signaling networks that govern cell fate decisions. The protocols

and information provided in this guide are intended to equip researchers with the necessary

knowledge to effectively utilize EHNA hydrochloride in their experimental endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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